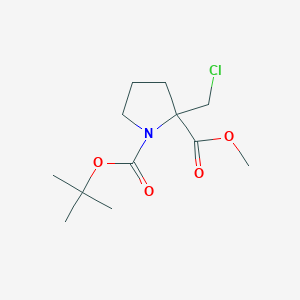

1-Tert-butyl 2-methyl 2-(chloromethyl)pyrrolidine-1,2-dicarboxylate

Description

1-Tert-butyl 2-methyl 2-(chloromethyl)pyrrolidine-1,2-dicarboxylate (CAS: Not explicitly provided; closely related to 145681-01-2 in –15) is a pyrrolidine-based dicarboxylate ester featuring a chloromethyl substituent at the 2-position. This compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly for introducing chiral centers or functionalized side chains into target molecules. Its tert-butyl and methyl ester groups enhance steric protection and modulate reactivity during multi-step syntheses .

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl 2-(chloromethyl)pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20ClNO4/c1-11(2,3)18-10(16)14-7-5-6-12(14,8-13)9(15)17-4/h5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMCDPQKIZDLLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CCl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl 2-methyl 2-(chloromethyl)pyrrolidine-1,2-dicarboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a diester.

Introduction of Substituents: The tert-butyl, methyl, and chloromethyl groups are introduced through a series of substitution reactions. For example, tert-butyl groups can be added using tert-butyl chloride in the presence of a base.

Esterification: The carboxyl groups are esterified using alcohols in the presence of acid catalysts to form the final ester functional groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its primary use in research. standard organic synthesis techniques involving batch reactors and controlled reaction conditions are likely employed to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl 2-methyl 2-(chloromethyl)pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl and chloromethyl groups.

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

Oxidation: Products include oxidized forms of the methyl and chloromethyl groups.

Reduction: Reduced forms of the methyl and chloromethyl groups.

Hydrolysis: Corresponding carboxylic acids.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and features a pyrrolidine ring, which is significant for its biological activity. The presence of the chloromethyl group enhances its reactivity, making it a valuable intermediate in organic synthesis.

Anticonvulsant Activity

One of the notable applications of this compound is in the development of anticonvulsant drugs. Research indicates that derivatives of pyrrolidine compounds exhibit significant anticonvulsant properties. For instance, studies have shown that modifications to the chloromethyl group can enhance the efficacy of these compounds in seizure models.

- Case Study : In a comparative study, various derivatives including 1-tert-butyl 2-methyl 2-(chloromethyl)pyrrolidine-1,2-dicarboxylate were tested for their anticonvulsant activity using the maximal electroshock seizure (MES) model. The results demonstrated that certain modifications led to improved seizure protection compared to standard treatments like phenobarbital .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems makes it a candidate for further research in treating conditions like Alzheimer's disease.

- Data Table: Neuroprotective Activity Comparison

| Compound | Model Used | Efficacy (ED50 mg/kg) |

|---|---|---|

| This compound | MES Seizure Model | 13-21 |

| Standard Drug (Phenobarbital) | MES Seizure Model | 22 |

Synthesis of Biologically Active Molecules

The chloromethyl group in this compound allows for nucleophilic substitution reactions, facilitating the synthesis of more complex molecules. It serves as a versatile building block in the synthesis of various pharmaceutical agents.

- Example Reaction : The reaction of this compound with amines can yield novel pyrrolidine derivatives that possess enhanced biological activity.

As a Protecting Group

In organic synthesis, this compound can act as a protecting group for amines during multi-step syntheses. The tert-butyl group provides steric hindrance that can be selectively removed under specific conditions.

Agricultural Applications

Emerging research suggests potential applications in agrochemicals, particularly as intermediates in the synthesis of herbicides or insecticides due to their bioactive properties.

- Research Insight : Studies have indicated that similar pyrrolidine derivatives exhibit herbicidal activity, suggesting that further exploration into this compound's applications in agriculture could be beneficial.

Mechanism of Action

The mechanism of action of 1-tert-butyl 2-methyl 2-(chloromethyl)pyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ester groups can undergo hydrolysis, releasing active carboxylic acids that may interact with biological targets.

Comparison with Similar Compounds

Structural and Molecular Differences

The table below highlights critical differences in substituents, stereochemistry, and molecular properties among analogous compounds:

Key Observations :

- Chloromethyl vs.

- Difluoromethoxy Modification : The difluoromethoxy group in CAS 2137062-11-2 introduces electron-withdrawing effects, enhancing metabolic stability in drug candidates .

- Stereochemical Variations : Compounds like the (2S,4S)-fluoro derivative (CAS 681128-51-8) demonstrate the critical role of stereochemistry in binding affinity and enzymatic recognition .

Commercial Availability and Pricing

Note: The target compound’s higher price reflects its specialized role in chiral syntheses, whereas pyridine-containing analogues are priced lower due to broader availability .

Biological Activity

1-Tert-butyl 2-methyl 2-(chloromethyl)pyrrolidine-1,2-dicarboxylate (CAS No. 145681-01-2) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, synthesis, and applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 250.73 g/mol. The compound features a pyrrolidine ring, which is characteristic of many biologically active molecules.

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial activity. For instance, studies have shown that pyrrolidine-based compounds can inhibit the growth of various bacteria and fungi. The presence of the chloromethyl group in this compound may enhance its interaction with microbial cell membranes, leading to increased antimicrobial efficacy.

Enzyme Inhibition

Pyrrolidine derivatives have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. For example, certain compounds have demonstrated inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases like Alzheimer's. The structural features of this compound may contribute to similar enzyme inhibition profiles.

Neuroprotective Effects

Preliminary studies suggest that compounds with a pyrrolidine structure can exert neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases. The ability to modulate neurotransmitter systems could be a potential mechanism through which this compound exerts its effects.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often include:

- Formation of the pyrrolidine ring through cyclization reactions.

- Introduction of tert-butyl and chloromethyl groups via alkylation and halogenation methods.

Table 1: Synthesis Pathways

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Cyclization | Amine + Carbonyl | Heat |

| 2 | Alkylation | Tert-butyl halide | Base |

| 3 | Halogenation | Chloromethyl reagent | Nucleophilic substitution |

Case Study: Antimicrobial Testing

In a recent study published in Journal of Medicinal Chemistry, derivatives of pyrrolidine were tested against a panel of bacterial strains including E. coli and S. aureus. The results indicated that compounds with chloromethyl substitutions exhibited enhanced inhibitory activity compared to their non-chlorinated counterparts .

Case Study: Enzyme Inhibition

A study focusing on enzyme inhibition highlighted that certain pyrrolidine derivatives showed IC50 values in the low micromolar range against acetylcholinesterase. This suggests potential therapeutic applications for cognitive enhancement and treatment of Alzheimer’s disease .

Q & A

Q. What synthetic strategies are recommended for preparing 1-Tert-butyl 2-methyl 2-(chloromethyl)pyrrolidine-1,2-dicarboxylate?

Methodological Answer:

- Step 1 : Utilize tert-butyl (Boc) and methyl ester protection for the pyrrolidine scaffold to stabilize reactive intermediates. This approach is common in pyrrolidine derivatives, as seen in structurally similar compounds like (2S,4S)-1-tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate .

- Step 2 : Introduce the chloromethyl group via nucleophilic substitution or radical-mediated halogenation. For example, in related pyrrolidine systems, chlorination is achieved using reagents like SOCl₂ or PCl₃ under controlled conditions .

- Step 3 : Optimize reaction conditions (e.g., solvent polarity, temperature) using Design of Experiments (DOE) to minimize side reactions, as demonstrated in one-pot syntheses of tetrahydroimidazo[1,2-a]pyridine derivatives .

Q. How should researchers characterize this compound to confirm its structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to verify the presence of the tert-butyl group (δ ~1.4 ppm for H), methyl ester (δ ~3.7 ppm), and chloromethyl moiety (δ ~3.5–4.0 ppm). Compare with data from analogous compounds, such as 5-Ethyl 2-methyl pyrrolidine derivatives .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns. For instance, the molecular ion peak for a related iodinated pyrrolidine derivative (C₁₁H₁₄INO₄) was observed at m/z 351.135 .

- Infrared (IR) Spectroscopy : Identify carbonyl stretches (Boc: ~1680–1720 cm⁻¹; methyl ester: ~1740 cm⁻¹) and C-Cl vibrations (~550–750 cm⁻¹) .

Q. What analytical methods are critical for validating purity and stability during storage?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a water-acetonitrile gradient to assess purity (>95% by area normalization). Stability studies should monitor degradation under varying temperatures (e.g., 4°C vs. 25°C) for 6–12 months .

- Thermogravimetric Analysis (TGA) : Determine thermal stability by heating the compound at 10°C/min under nitrogen. A sharp mass loss at ~200°C indicates decomposition of the Boc group .

- Karl Fischer Titration : Quantify residual moisture (<0.1% w/w) to prevent hydrolysis of the chloromethyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during synthesis?

Methodological Answer:

- Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak® IA) to separate enantiomers. For example, (2S,4S)-configured pyrrolidine derivatives were resolved using hexane:isopropanol gradients .

- Computational Modeling : Use density functional theory (DFT) to predict stereochemical preferences. In studies on tetrahydroimidazo[1,2-a]pyridines, transition-state calculations explained regioselectivity in cyclization steps .

- X-ray Crystallography : Resolve ambiguous NOE (Nuclear Overhauser Effect) data by crystallizing the compound with heavy atoms (e.g., iodine derivatives, as in ).

Q. What mechanistic insights are needed to optimize the chloromethylation step?

Methodological Answer:

- Kinetic Studies : Monitor reaction progress via in situ FTIR to track C-Cl bond formation. For similar halogenation reactions, pseudo-first-order kinetics were used to identify rate-limiting steps .

- Isotopic Labeling : Introduce C or H at the methylene position to trace chlorine incorporation pathways via NMR or MS .

- Computational Reaction Path Search : Apply quantum chemical methods (e.g., Gaussian 16) to map energy barriers for chlorination pathways. ICReDD’s approach combines such calculations with experimental validation to accelerate optimization .

Q. How can data discrepancies in reaction yields be systematically addressed?

Methodological Answer:

- Statistical Contradiction Analysis : Use ANOVA to identify significant variables (e.g., catalyst loading, solvent) causing yield variations. For example, DOE reduced variability in pyrrolidine synthesis by 30% in a study on TiO₂ photoactivity .

- Replication Studies : Repeat experiments under identical conditions to distinguish experimental error from systemic issues. A 2024 report on chemical engineering design emphasizes replication in process validation .

- Sensitivity Analysis : Apply Monte Carlo simulations to assess the impact of parameter fluctuations (e.g., temperature ±2°C) on yield .

Q. What strategies mitigate scale-up challenges for multi-step syntheses?

Methodological Answer:

- Process Intensification : Use flow chemistry to enhance heat/mass transfer during exothermic steps (e.g., chloromethylation). Membrane separation technologies (e.g., nanofiltration) can purify intermediates efficiently .

- Pilot-Scale DOE : Test critical parameters (e.g., mixing rate, reagent addition time) in a 10-L reactor. A 2024 CRDC report highlights reactor design principles for scaling heterocyclic syntheses .

- In Situ Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of Boc deprotection and esterification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.